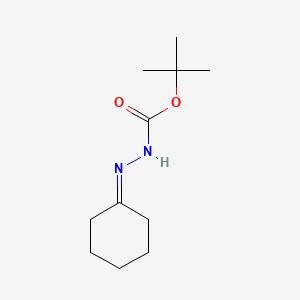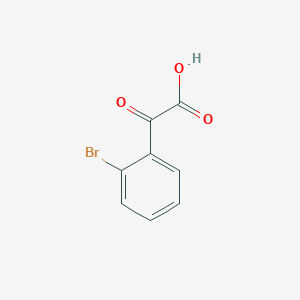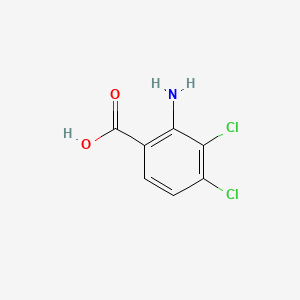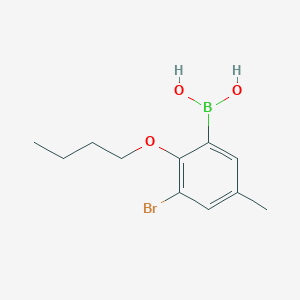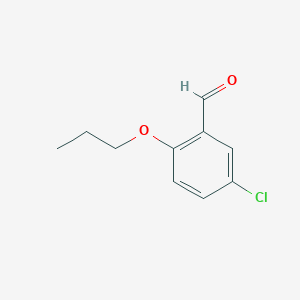
5-氯-2-丙氧基苯甲醛
描述
5-Chloro-2-propoxybenzaldehyde, also known as 5-chloro-2-hydroxybenzaldehyde, is an organochlorine compound that is used in organic synthesis. It is a colorless solid that is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). 5-Chloro-2-propoxybenzaldehyde is a useful intermediate in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals. In addition, it is used in the preparation of dyes, fragrances, and flavors.
科学研究应用
合成和化学反应
复杂化合物的合成:5-氯-2-丙氧基苯甲醛已被用于合成复杂化合物。例如,它被用于制备带有挂臂的二醛,然后与1,3-丙二胺反应,在ZnX2盐的存在下形成席夫碱大环络合物 (Chen, Zhang, Jin, & Huang, 2014)。
化学转化:这种化合物已参与各种化学转化。例如,它在氧化和还原各种卤代芳香醛的醛基方面的作用被用于厌氧细菌的研究。这个过程展示了相应羧酸的合成以及醛基还原为羟甲基基团 (Neilson, Allard, Hynning, & Remberger, 1988)。
药物和生物研究
- DNA结合和抗肿瘤活性:对硫代半胱氨酮酸钼(VI)络合物的研究,其中包括5-氯-2-羟基苯甲醛作为组分,揭示了显著的DNA结合和抗肿瘤活性。这些络合物对人类结肠癌细胞系显示出有希望的抗癌活性,表明它们在化疗中的潜在应用 (Hussein, Guan, Haque, Ahamed, & Majid, 2015)。
环境和分析应用
分析化学:在分析化学中,5-氯-2-丙氧基苯甲醛的衍生物已被用于开发用于水样中铜的提取、回收和检测方法。这突显了该化合物在环境监测和污染评估中的实用性 (Fathi & Yaftian, 2009)。
突变原形成研究:对该化合物的衍生物进行了研究,以了解在对杨梅醛进行氯化过程中形成类似MX的强致突变剂的过程,这对于控制饮用水中的MX并减轻其健康风险至关重要 (Chengyong, Zhuo, Hui-xian, Junhe, & Jinqi, 2000)。
安全和危害
The safety information available indicates that 5-Chloro-2-propoxybenzaldehyde is a compound that requires careful handling. It is associated with a warning signal word and is represented by the GHS07 pictogram . Specific hazard statements and precautionary measures are not provided in the search results.
作用机制
Mode of Action
It’s worth noting that compounds with similar structures, such as other benzaldehydes, often interact with their targets through covalent bonding, hydrogen bonding, or van der waals forces .
Pharmacokinetics
The compound is a solid at room temperature, has a boiling point of 2944° C at 760 mmHg, and a density of 117 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 5-Chloro-2-propoxybenzaldehyde’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.
生化分析
Biochemical Properties
5-Chloro-2-propoxybenzaldehyde plays a significant role in biochemical reactions due to its aldehyde functional group. This functional group allows it to participate in various condensation reactions, forming Schiff bases with amines. These reactions are crucial in the study of enzyme mechanisms and protein interactions. 5-Chloro-2-propoxybenzaldehyde interacts with enzymes such as aldolases and dehydrogenases, forming covalent intermediates that can be studied to understand enzyme catalysis .
Cellular Effects
5-Chloro-2-propoxybenzaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . Additionally, 5-Chloro-2-propoxybenzaldehyde can affect cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2-propoxybenzaldehyde involves its interaction with biomolecules at the molecular level. It can form covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine, leading to enzyme inhibition or activation . This compound can also induce conformational changes in proteins, affecting their function and stability. Furthermore, 5-Chloro-2-propoxybenzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-propoxybenzaldehyde can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 5-Chloro-2-propoxybenzaldehyde can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-propoxybenzaldehyde vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 5-Chloro-2-propoxybenzaldehyde can induce toxic effects, such as oxidative stress and cell death . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
5-Chloro-2-propoxybenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . It can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which are further processed in cellular metabolism . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-propoxybenzaldehyde is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 5-Chloro-2-propoxybenzaldehyde can accumulate in certain compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-Chloro-2-propoxybenzaldehyde is determined by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Chloro-2-propoxybenzaldehyde may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism .
属性
IUPAC Name |
5-chloro-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNXLNLEMYCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403609 | |
| Record name | 5-chloro-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27590-75-6 | |
| Record name | 5-chloro-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





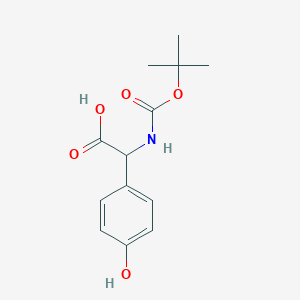
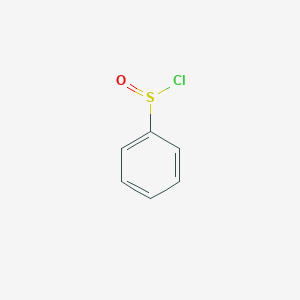

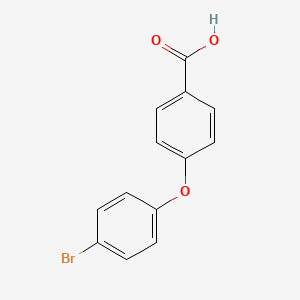
![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
